N-(3-(dimethylamino)propyl)-4-isopropoxy-N-(6-methylbenzo[d]thiazol-2-yl)benzamide hydrochloride
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Overview
Description
Typically, a compound’s description includes its IUPAC name, common names, and structural formula. It may also include its uses and applications in various fields such as medicine, research, or industry.
Synthesis Analysis
This involves detailing the chemical reactions used to synthesize the compound. It includes the reactants, conditions, catalysts, and the yield of the product.Molecular Structure Analysis
This involves the use of spectroscopic techniques like NMR, IR, Mass spectrometry, and X-ray crystallography to determine the structure of the compound.Chemical Reactions Analysis
This involves studying how the compound reacts with other substances. It includes studying its reactivity, stability, and the products it forms during reactions.Physical And Chemical Properties Analysis
This involves studying the compound’s physical properties like melting point, boiling point, solubility, and chemical properties like acidity or basicity, reactivity, etc.Scientific Research Applications
Corrosion Inhibition
Benzothiazole derivatives, including structures similar to N-(3-(dimethylamino)propyl)-4-isopropoxy-N-(6-methylbenzo[d]thiazol-2-yl)benzamide hydrochloride, have been studied for their corrosion inhibiting effects on steel in acidic environments. These inhibitors show promise due to their high efficiency and the ability to adsorb onto surfaces through both physical and chemical means. The effectiveness of these compounds is supported by electrochemical impedance spectroscopy (EIS), potentiodynamic polarization, and weight loss methods. Quantum chemical parameters calculated using density functional theory (DFT) correlate well with experimental results, underscoring the potential of benzothiazole derivatives in corrosion protection (Hu et al., 2016).
Anti-Inflammatory and Analgesic Agents
Synthesis of novel heterocyclic compounds derived from benzothiazole and benzimidazole, including benzodifuranyl, 1,3,5-triazines, 1,3,5-oxadiazepines, and thiazolopyrimidines, has been explored for their anti-inflammatory and analgesic properties. These compounds have shown significant activity as cyclooxygenase-1/cyclooxygenase-2 (COX-1/COX-2) inhibitors, with some demonstrating high COX-2 selectivity and comparable or superior effectiveness to standard drugs in reducing edema. Their analgesic and anti-inflammatory activities present a promising avenue for therapeutic applications (Abu‐Hashem et al., 2020).
Antimicrobial and Anticancer Potential
A series of thiazolidinone derivatives has been synthesized and evaluated for antimicrobial and anticancer activities. Specific compounds within this series have exhibited notable efficacy against microbial strains and cancer cell lines, highlighting the potential of thiazolidinone derivatives in treating infectious diseases and cancer. These findings are further supported by quantitative structure-activity relationship (QSAR) studies, which help in understanding the molecular features contributing to the biological activities of these compounds (Deep et al., 2016).
Safety And Hazards
This involves studying the compound’s toxicity, flammability, environmental impact, and precautions to be taken while handling it.
Future Directions
This involves predicting or suggesting further studies that can be done with the compound. This could be developing new synthesis methods, finding new applications, or studying its effects more thoroughly.
Please note that the availability of this information can vary depending on the compound and the extent of research done on it. For a specific compound like “N-(3-(dimethylamino)propyl)-4-isopropoxy-N-(6-methylbenzo[d]thiazol-2-yl)benzamide hydrochloride”, you may need to refer to scientific literature or databases.
properties
IUPAC Name |
N-[3-(dimethylamino)propyl]-N-(6-methyl-1,3-benzothiazol-2-yl)-4-propan-2-yloxybenzamide;hydrochloride |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H29N3O2S.ClH/c1-16(2)28-19-10-8-18(9-11-19)22(27)26(14-6-13-25(4)5)23-24-20-12-7-17(3)15-21(20)29-23;/h7-12,15-16H,6,13-14H2,1-5H3;1H |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SSMPXIGDLDEDJE-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC2=C(C=C1)N=C(S2)N(CCCN(C)C)C(=O)C3=CC=C(C=C3)OC(C)C.Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H30ClN3O2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
448.0 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
N-(3-(dimethylamino)propyl)-4-isopropoxy-N-(6-methylbenzo[d]thiazol-2-yl)benzamide hydrochloride |
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